Methyl 2-(3-bromopropyl)benzoate
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Overview
Description
Methyl 2-(3-bromopropyl)benzoate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromopropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-bromopropyl)benzoate can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by the reduction of the acyl group to an alkane and subsequent bromination. The esterification of the resulting compound with methanol completes the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-bromopropyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(3-bromopropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromopropyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the propyl group.
Methyl 3-bromomethylbenzoate: Similar structure with the bromine atom on a different position of the benzene ring.
Uniqueness: Methyl 2-(3-bromopropyl)benzoate is unique due to the presence of both the bromopropyl and ester groups, which provide a combination of reactivity and versatility not found in the simpler analogs. This makes it a valuable intermediate in organic synthesis and various chemical reactions .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 2-(3-bromopropyl)benzoate |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
TWOSSTVSFCNWQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCCBr |
Origin of Product |
United States |
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